molecular formula C26H31NO B022229 Dihydrotamoxifen CAS No. 109640-20-2

Dihydrotamoxifen

Cat. No. B022229
CAS RN: 109640-20-2
M. Wt: 373.5 g/mol
InChI Key: YUFAHBUWIVNVNJ-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrotamoxifen (DHT) is a synthetic derivative of tamoxifen, which is an anti-estrogen drug used in the treatment of breast cancer. DHT has been extensively studied for its potential use in scientific research, particularly in the field of gene regulation.

Mechanism Of Action

Dihydrotamoxifen acts as a SERM by binding to the estrogen receptor and modulating its activity. Dihydrotamoxifen can either activate or inhibit the estrogen receptor depending on the tissue type. In breast tissue, Dihydrotamoxifen acts as an antagonist, blocking the effects of estrogen. In bone tissue, Dihydrotamoxifen acts as an agonist, stimulating the estrogen receptor and promoting bone growth.
Biochemical and Physiological Effects:
Dihydrotamoxifen has been shown to have a number of biochemical and physiological effects. In breast cancer cells, Dihydrotamoxifen has been shown to inhibit the growth and proliferation of cancer cells. In bone tissue, Dihydrotamoxifen has been shown to promote bone growth and prevent osteoporosis. Dihydrotamoxifen has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Dihydrotamoxifen in lab experiments is its high binding affinity for the estrogen receptor. This makes it a potent SERM and allows for precise regulation of gene expression. However, one limitation of using Dihydrotamoxifen is its cost, which may be prohibitive for some labs.

Future Directions

There are a number of future directions for research on Dihydrotamoxifen. One area of interest is its potential use in the treatment of neurodegenerative diseases. Dihydrotamoxifen has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of osteoporosis. Dihydrotamoxifen has been shown to promote bone growth and may be useful in the treatment of this disease. Finally, further research is needed to explore the potential of Dihydrotamoxifen as a therapeutic agent in the treatment of breast cancer.

Synthesis Methods

Dihydrotamoxifen can be synthesized by reducing tamoxifen with sodium borohydride in the presence of acetic acid. The reduction of tamoxifen results in the formation of Dihydrotamoxifen, which has a higher binding affinity for the estrogen receptor than tamoxifen. Dihydrotamoxifen is a stable compound and can be stored at room temperature.

Scientific Research Applications

Dihydrotamoxifen has been used extensively in scientific research for its ability to regulate gene expression. Dihydrotamoxifen is a selective estrogen receptor modulator (SERM), which means that it can selectively activate or inhibit the estrogen receptor depending on the tissue type. Dihydrotamoxifen has been shown to have a higher binding affinity for the estrogen receptor than tamoxifen, making it a more potent SERM.

properties

CAS RN

109640-20-2

Product Name

Dihydrotamoxifen

Molecular Formula

C26H31NO

Molecular Weight

373.5 g/mol

IUPAC Name

2-[4-[(1R,2R)-1,2-diphenylbutyl]phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1

InChI Key

YUFAHBUWIVNVNJ-IZZNHLLZSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C

Other CAS RN

109640-20-2

synonyms

1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane
dihydrotamoxifen

Origin of Product

United States

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